N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzodioxole moiety, a quinazolinone core, and a propanamide linkage, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Quinazolinone Core: This involves the condensation of anthranilic acid derivatives with isocyanates or carbamates, followed by cyclization.
Coupling Reactions: The benzodioxole and quinazolinone intermediates are coupled using appropriate linkers such as propanamide under controlled conditions.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems and its potential therapeutic benefits.
Materials Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe or tool in biological research to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors on cell surfaces, leading to changes in cellular signaling pathways.
Molecular Pathways: Affecting various molecular pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Benzodioxole Derivatives: Compounds with the benzodioxole moiety may exhibit similar chemical reactivity and applications.
Amide-Linked Compounds: Other amide-linked compounds may have comparable synthetic routes and reaction conditions.
The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE lies in its combination of these structural features, which may confer distinct properties and applications.
Properties
Molecular Formula |
C31H32N4O8 |
---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C31H32N4O8/c1-40-24-9-7-20(15-26(24)41-2)11-13-32-29(37)18-35-23-6-4-3-5-22(23)30(38)34(31(35)39)14-12-28(36)33-17-21-8-10-25-27(16-21)43-19-42-25/h3-10,15-16H,11-14,17-19H2,1-2H3,(H,32,37)(H,33,36) |
InChI Key |
SYWRVHOCJODWJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC5=C(C=C4)OCO5)OC |
Origin of Product |
United States |
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